molecular formula C12H13NO B1280678 8-Hydroxy-7-propylquinoline CAS No. 58327-60-9

8-Hydroxy-7-propylquinoline

Cat. No. B1280678
CAS RN: 58327-60-9
M. Wt: 187.24 g/mol
InChI Key: OKPSVYHYNXVYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-7-propylquinoline, also known as 7-Propyloxine or 7-Propyl-8-quinolinol, is a chemical compound . It has a molecular weight of 187.24 g/mol .


Molecular Structure Analysis

The molecular formula of 8-Hydroxy-7-propylquinoline is C12H13NO . The structure consists of a pyridine ring fused to phenol, with a propyl group attached .


Physical And Chemical Properties Analysis

8-Hydroxy-7-propylquinoline is a liquid at 20 degrees Celsius . It has a boiling point of 149 degrees Celsius at 6 mmHg and a specific gravity of 1.10 at 20/20 .

Scientific Research Applications

1. Biological Activities and Therapeutic Value

8-Hydroxyquinolines, including 8-Hydroxy-7-propylquinoline, exhibit a range of biological activities, such as antimicrobial, anticancer, and antifungal effects. They have attracted significant attention in medicinal chemistry for their potential therapeutic value. These compounds can serve as effective building blocks for pharmacologically active scaffolds and have been involved in the development of drugs against numerous diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).

2. Antifungal Mechanism of Action

Research into 8-hydroxyquinolines has revealed their antifungal mechanism of action, particularly on Candida spp. and dermatophytes. These compounds have been found to damage cell walls and inhibit the formation of pseudohyphae, compromising the functional integrity of cytoplasmic membranes. This unique antifungal mechanism underscores the potential of 8-hydroxyquinolines in developing new antifungal drugs (Pippi et al., 2018).

3. Metal Chelation and Therapeutic Applications

8-Hydroxyquinolines are recognized for their metal chelation properties. This feature makes them promising candidates for treating various diseases. Their ability to chelate metal ions is particularly significant in the development of drugs for neurodegenerative disorders, cancer, and other life-threatening diseases. The versatility of these compounds in metal chelation underpins their medicinal relevance (Gupta, Luxami, & Paul, 2021).

4. Supramolecular Chemistry Applications

In coordination chemistry, 8-hydroxyquinolines have been utilized to develop new supramolecular sensors, emitting devices, and self-assembled aggregates. The unique properties of some 8-hydroxyquinoline complexes have revitalized their use in synthetic coordination chemistry, highlighting their versatile applications beyond biological systems (Albrecht, Fiege, & Osetska, 2008).

5. Application in OLED Technology

8-Hydroxy-7-propylquinoline (Zn(PQ)2) has been synthesized for use in Organic Light Emitting Diodes (OLEDs). Its photoluminescence properties and electron transporting abilities make it suitable for enhancing OLED performance. This application demonstrates the compound's potential in advanced technological fields, particularly in the development of efficient electronic devices (Park et al., 2010).

Safety And Hazards

8-Hydroxy-7-propylquinoline can cause skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

8-Hydroxyquinoline derivatives, which include 8-Hydroxy-7-propylquinoline, have a rich diversity of biological properties and are considered a “privileged structure” in medicinal chemistry . They have been explored for their antimicrobial, anticancer, and antifungal effects . Future research could focus on further exploiting this privileged structure for therapeutic applications .

properties

IUPAC Name

7-propylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h3,5-8,14H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPSVYHYNXVYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C=CC=N2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469327
Record name 8-Hydroxy-7-propylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-7-propylquinoline

CAS RN

58327-60-9
Record name 8-Hydroxy-7-propylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxy-7-propylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a stainless steel autoclave, one introduces 93 g of 7-allyl-8-hydroxyquinoline (i.e. 0.5 mole), 250 ml of methanol, and 3 g of 5% palladium on charcoal. The hydrogenation is carried out under a 4 kg/cm2 hydrogen pressure. After absorption of a sufficient quantity of hydrogen and cooling, one filters off the catalyst, removes the solvent by distillation under normal pressure, and then distills the residue under high vacuum. The 7-propyl-8-hydroxyquinoline distills at 105°-106°C at a pressure of 0.25 mm Hg. One collects 78 g of a light yellow liquid. Yield = 84.5%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxy-7-propylquinoline
Reactant of Route 2
Reactant of Route 2
8-Hydroxy-7-propylquinoline
Reactant of Route 3
Reactant of Route 3
8-Hydroxy-7-propylquinoline
Reactant of Route 4
Reactant of Route 4
8-Hydroxy-7-propylquinoline
Reactant of Route 5
Reactant of Route 5
8-Hydroxy-7-propylquinoline
Reactant of Route 6
Reactant of Route 6
8-Hydroxy-7-propylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.